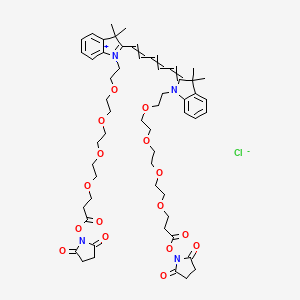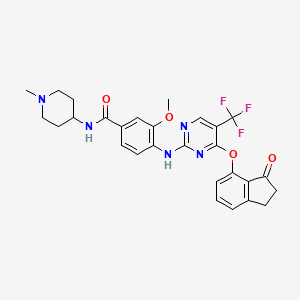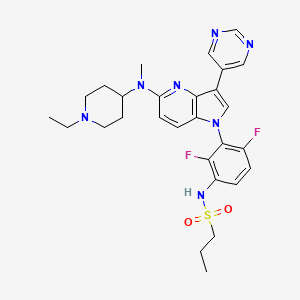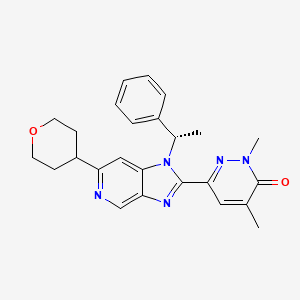
Bis-(N,N'-NHS-PEG4)-Cy5
Overview
Description
Bis-(N,N’-NHS-PEG4)-Cy5 is a compound that combines a polyethylene glycol (PEG) linker with a cyanine dye (Cy5). The PEG linker is functionalized with N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines. This compound is often used in bioconjugation and labeling applications due to its water solubility, stability, and ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N,N’-NHS-PEG4)-Cy5 typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form NHS-PEG.
Conjugation with Cy5: The activated NHS-PEG is then reacted with Cy5 dye, which contains primary amine groups, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of Bis-(N,N’-NHS-PEG4)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and DCC.
Large-Scale Conjugation: The activated PEG is then conjugated with Cy5 dye in large reactors, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis-(N,N’-NHS-PEG4)-Cy5 primarily undergoes substitution reactions due to the presence of NHS esters. These esters react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, Cy5 dye.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of NHS esters. Mild temperatures and neutral to slightly basic pH (7-9) are preferred.
Major Products
The major product of the reaction between Bis-(N,N’-NHS-PEG4)-Cy5 and primary amines is a stable amide bond, linking the PEG-Cy5 conjugate to the target molecule.
Scientific Research Applications
Bis-(N,N’-NHS-PEG4)-Cy5 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a cross-linking reagent.
Biology: Employed in labeling proteins, peptides, and other biomolecules for imaging and tracking studies.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of Bis-(N,N’-NHS-PEG4)-Cy5 involves the formation of stable amide bonds with primary amines. The NHS esters react with amine groups on target molecules, resulting in the covalent attachment of the PEG-Cy5 conjugate. This allows for the labeling and tracking of biomolecules in various applications.
Comparison with Similar Compounds
Similar Compounds
Bis-(N,N’-NHS-PEG5): Similar to Bis-(N,N’-NHS-PEG4)-Cy5 but with a longer PEG linker.
Di-(N-succinimidyl) glutarate: Another NHS ester-based cross-linker but without the PEG linker.
Azido-dPEG4-NHS ester: Contains an azido group for click chemistry applications.
Uniqueness
Bis-(N,N’-NHS-PEG4)-Cy5 is unique due to its combination of a PEG linker and a Cy5 dye, providing both water solubility and fluorescence. This makes it particularly useful for imaging and tracking applications in biological and medical research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFOGFOTIHXBB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H73ClN4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















